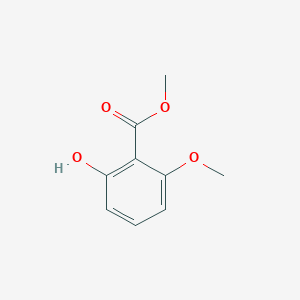

Methyl 2-hydroxy-6-methoxybenzoate

Vue d'ensemble

Description

Methyl 2-hydroxy-6-methoxybenzoate, also known as methyl 6-methoxysalicylate, is an organic compound with the molecular formula C9H10O4. It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the 6-position and a hydroxyl group at the 2-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Mécanisme D'action

Biochemical Pathways

It has been used in the synthesis of bioactive natural products , suggesting that it may interact with various biochemical pathways

Result of Action

It has been used in the synthesis of bioactive natural products , suggesting that it may have significant molecular and cellular effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-6-methoxybenzoate can be synthesized through the esterification of 2-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

Oxidation: 2-hydroxy-6-methoxybenzoic acid or 2-hydroxy-6-methoxybenzaldehyde.

Reduction: Methyl 2-hydroxy-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-hydroxy-6-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with analgesic and anti-inflammatory effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

Methyl 2,6-dihydroxybenzoate: Contains two hydroxyl groups instead of one hydroxyl and one methoxy group.

Methyl 2-methoxybenzoate: Lacks the hydroxyl group present in methyl 2-hydroxy-6-methoxybenzoate.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties

Activité Biologique

Methyl 2-hydroxy-6-methoxybenzoate, also known as methyl 6-methoxysalicylate, is an organic compound with the molecular formula C₉H₁₀O₄. This compound is notable for its unique structure, which includes a hydroxyl group at the 2-position and a methoxy group at the 6-position of the benzene ring. Its biological activities have garnered significant research interest, particularly in the fields of agriculture and pharmacology.

This compound is characterized by its aromatic properties and solubility in organic solvents. It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. The compound has been studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development and agricultural applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : This compound has shown effectiveness against various microbial strains, suggesting potential applications in antimicrobial formulations.

- Antifeedant Activity : Studies have demonstrated that this compound possesses antifeedant properties against pests such as the pine weevil (Hylobius abietis), which is significant for pest management in forestry .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory activity, making it a potential candidate for therapeutic applications in inflammatory diseases.

Antifeedant Activity

A study conducted by Legrand et al. (2013) evaluated the antifeedant effects of various methyl hydroxy-methoxybenzoates on adult pine weevils. Among the tested compounds, this compound demonstrated significant antifeedant activity, indicating its potential use in protecting conifer seedlings from pest damage .

| Compound | Antifeedant Activity (Scale: 0-5) |

|---|---|

| Methyl 2-hydroxy-3-methoxybenzoate | 5 |

| This compound | 4 |

| Methyl 3-hydroxy-4-methoxybenzoate | 3 |

| Methyl salicylate | 1 |

Antimicrobial Studies

In another study focused on antimicrobial properties, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited moderate antibacterial activity, which could be beneficial for formulating new antimicrobial agents.

Synthesis and Applications

This compound can be synthesized through esterification processes involving salicylic acid derivatives. Its synthesis opens avenues for creating bioactive natural products and exploring its utility in pharmaceuticals and agrochemicals .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential use in anti-inflammatory and analgesic drugs |

| Agriculture | Effective as an antifeedant in pest control strategies |

| Research | Used as an intermediate in synthesizing other bioactive compounds |

Propriétés

IUPAC Name |

methyl 2-hydroxy-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJIMTHQIPOSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335771 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22833-69-8 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 2-hydroxy-6-methoxybenzoate in Securidaca longipedunculata?

A1: While methyl salicylate is identified as the primary volatile component in the root bark of Securidaca longipedunculata [], this compound is found as a minor constituent. Its presence, along with its benzyl analogue, contradicts previous reports on the composition of the plant's extracts []. Furthermore, this compound, isolated alongside other constituents, did not exhibit antibacterial or antifungal activity against the tested microorganisms, unlike other compounds found in the plant [].

Q2: How does the activity of this compound compare to other compounds isolated from Securidaca longipedunculata?

A2: In studies focusing on the antiplasmodial activity of Securidaca longipedunculata extracts, this compound did not display significant activity []. This contrasts with other isolated compounds, such as 2,3,4,5-tetramethoxybenzophenone and 4-hydroxy-2,3-dimethoxybenzophenone, which exhibited notable in vitro antiplasmodial activity []. This suggests that the structural differences between these compounds significantly impact their biological activity.

Q3: Are there future research directions for this compound derived from Securidaca longipedunculata?

A3: Although this compound did not exhibit significant biological activity in the cited studies [, ], further research could explore potential synergistic effects with other compounds from Securidaca longipedunculata. Additionally, investigating its role in the plant itself, beyond its antimicrobial or antiplasmodial potential, could provide a more comprehensive understanding of its significance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.